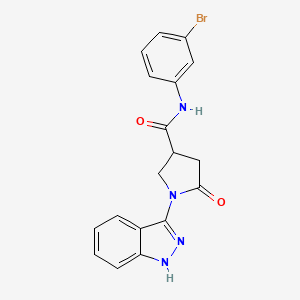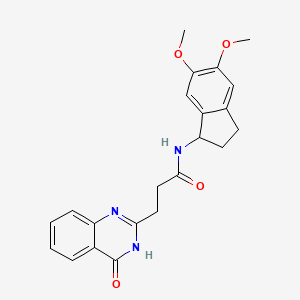
3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-hydroxy-4-methylquinolin-7-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)propanamide” is a synthetic organic compound that belongs to the class of amides. It features a pyrrole ring and a quinoline moiety, making it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)propanamide” typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Quinoline Synthesis: The quinoline moiety can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Amide Bond Formation: The final step involves coupling the pyrrole and quinoline derivatives through an amide bond formation using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the quinoline moiety, potentially converting the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole and quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Pyrrole oxides, quinoline N-oxides.
Reduction Products: Alcohol derivatives of quinoline.
Substitution Products: Halogenated pyrrole or quinoline derivatives.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Pharmacology: Investigation as a potential therapeutic agent due to its structural similarity to bioactive molecules.
Biological Probes: Use as a fluorescent probe for studying biological systems.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Polymer Science: Incorporation into polymer backbones for enhanced properties.
作用机制
The mechanism of action of “3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)propanamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.
相似化合物的比较
Similar Compounds
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-2-oxo-1,2-dihydro-6-quinolinyl)propanamide
Uniqueness
The unique combination of the pyrrole and quinoline moieties in “3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)propanamide” may confer distinct chemical and biological properties, such as enhanced binding affinity to specific targets or improved stability under physiological conditions.
属性
分子式 |
C19H21N3O2 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
3-(2,5-dimethylpyrrol-1-yl)-N-(4-methyl-2-oxo-1H-quinolin-7-yl)propanamide |
InChI |
InChI=1S/C19H21N3O2/c1-12-10-19(24)21-17-11-15(6-7-16(12)17)20-18(23)8-9-22-13(2)4-5-14(22)3/h4-7,10-11H,8-9H2,1-3H3,(H,20,23)(H,21,24) |
InChI 键 |
SZIHNZYOJINYKI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1CCC(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11007072.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)hexanamide](/img/structure/B11007078.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11007097.png)
![N-(4-methoxyphenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11007104.png)
![N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11007109.png)
![methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate](/img/structure/B11007125.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}pyrazine-2-carboxamide](/img/structure/B11007131.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11007137.png)


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11007160.png)
![methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate](/img/structure/B11007163.png)
![methyl 2-({[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11007168.png)
